molecular formula C20H15ClN6O2S B2561274 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872861-82-0

4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B2561274
CAS No.: 872861-82-0
M. Wt: 438.89
InChI Key: DLRBYLXZXZUVRT-UHFFFAOYSA-N
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Description

4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a complex organic compound that has gained significant attention in various scientific domains. Its unique structure, incorporating a pyrazolopyrimidine core linked to a chlorophenyl group and further modified with thioacetamido and benzamide functionalities, makes it an intriguing subject for research in chemistry, biology, and medicine.

Mechanism of Action

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine scaffold. This is often achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors. The subsequent functionalization to introduce the 3-chlorophenyl group, thioacetamido linkage, and benzamide moiety requires precise control of reaction conditions, such as temperature, solvent choice, and reaction time.

  • Industrial Production Methods: While specific industrial production methods for this compound might vary, they generally follow similar synthetic routes with optimizations for scalability. Techniques such as flow chemistry and catalytic processes are employed to enhance yield and reduce costs. Industrial-scale syntheses prioritize safety, environmental considerations, and efficiency.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes:

    • Oxidation: This compound can undergo oxidation reactions, particularly at the thioacetamido and pyrazolopyrimidine moieties.

    • Reduction: Reduction of specific functional groups, such as the nitro group (if present), can be achieved using suitable reagents.

    • Substitution: Substitution reactions are common, especially on the aromatic rings and at the amide functionalities.

  • Common Reagents and Conditions Used in These Reactions:

    • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid.

    • Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically employed for reductions.

    • Substitution Reagents: Halogenation agents (e.g., bromine), nucleophiles (e.g., amines), and electrophiles (e.g., acyl chlorides) are used under various conditions such as room temperature or elevated temperatures in suitable solvents.

  • Major Products Formed from These Reactions: The major products formed depend on the specific reaction pathways and conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives. Substitution reactions yield variously substituted aromatic and heterocyclic compounds.

Scientific Research Applications

4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

  • Biology: Investigated for its potential as a bioactive compound, including its interaction with biological macromolecules.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

  • Industry: Used in the development of new materials and as a precursor for synthesizing other valuable compounds.

Comparison with Similar Compounds

  • 4-(2-(benzylthio)acetamido)benzamide

  • 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

  • 4-amino-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Highlighting Uniqueness: Compared to its analogs, 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide's unique combination of functional groups confers distinct chemical properties and potential biological activities. This distinctiveness makes it a valuable candidate for research exploring new therapeutic applications and synthetic methodologies.

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    Properties

    IUPAC Name

    4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H15ClN6O2S/c21-13-2-1-3-15(8-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-6-4-12(5-7-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DLRBYLXZXZUVRT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H15ClN6O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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